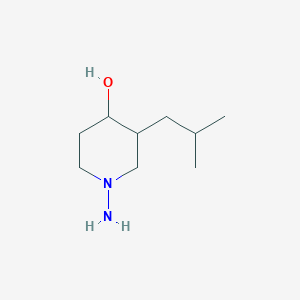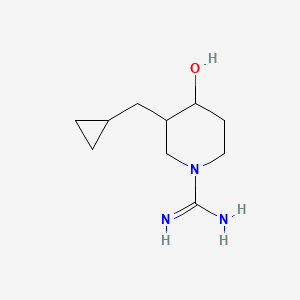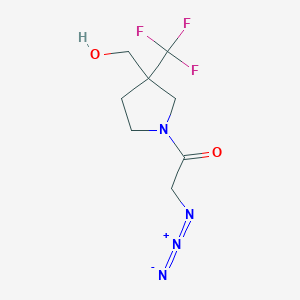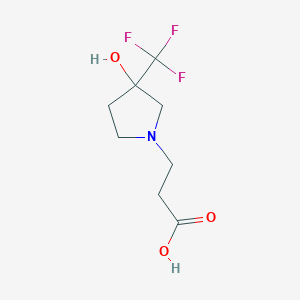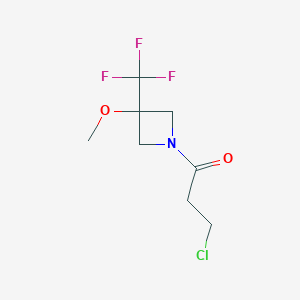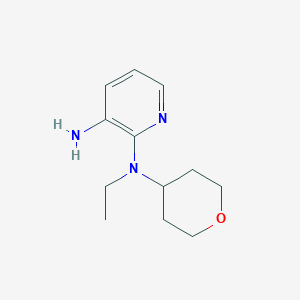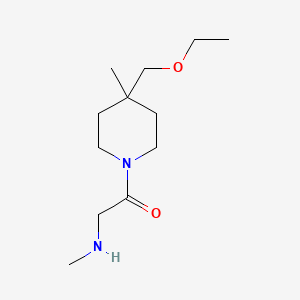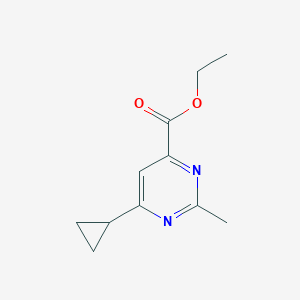
Ethyl-6-Cyclopropyl-2-Methylpyrimidin-4-carboxylat
Übersicht
Beschreibung
Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate (ECMPC) is a heterocyclic compound with a six-membered ring structure that contains an ethyl group and a pyrimidine ring. It is a relatively new compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Wirkmechanismus
Target of Action
Many pyrimidine derivatives are known to interact with various biological targets. For example, some pyrimidine derivatives have been shown to have neuroprotective and anti-inflammatory properties . The specific targets of “Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate” would depend on its specific structure and functional groups.
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some pyrimidine derivatives have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in human microglia cells . This suggests that they might affect the biochemical pathways involving these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. Additionally, it is a stable compound and has a low toxicity, making it safe to use in experiments. However, there are some limitations to using Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is still not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
The potential future directions for Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate research include further investigations into its mechanism of action, the development of new methods for synthesizing the compound, and the exploration of its potential applications in medicine and other fields. Additionally, further research into the biochemical and physiological effects of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate could lead to the development of new drugs and treatments for various diseases. Finally, further research into the advantages and limitations of using Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate in laboratory experiments could lead to improved methods for conducting experiments and better understanding of the results.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Pyrimidinderivate wurden nachweislich antikanker-Eigenschaften aufweisen . Sie wurden in der Modulation von myeloischer Leukämie eingesetzt. Beispielsweise sind Imatinib, Dasatinib und Nilotinib auf Pyrimidin basierende Medikamente und etablierte Behandlungen für Leukämie .
Antimikrobielle und Antimykotische Anwendungen
Pyrimidinderivate haben antimikrobielle und antimykotische Aktivitäten gezeigt . Sie wurden bei der Entwicklung neuer antimikrobieller und antimykotischer Mittel eingesetzt .
Antiparasitäre Anwendungen
Pyrimidinderivate wurden bei der Entwicklung von antiparasitären Mitteln eingesetzt . Sie haben sich gegen verschiedene Parasiten als wirksam erwiesen .
Kardiovaskuläre Anwendungen
Im Bereich der kardiovaskulären Forschung wurden Pyrimidinderivate als kardiovaskuläre Mittel und Antihypertensiva eingesetzt . Sie wurden zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen eingesetzt .
Entzündungshemmende und Schmerzstillende Anwendungen
Pyrimidinderivate haben entzündungshemmende und schmerzstillende Aktivitäten gezeigt . Sie wurden bei der Entwicklung neuer entzündungshemmender und schmerzlindernder Medikamente eingesetzt .
Antidiabetische Anwendungen
Pyrimidinderivate wurden bei der Entwicklung von antidiabetischen Mitteln eingesetzt . Sie haben sich bei der Behandlung von Diabetes als wirksam erwiesen .
Neuroprotektive Anwendungen
Eine Studie hat die neuroprotektive Aktivität des Triazol-Pyrimidin-Hybrids an menschlichen Mikroglia- und neuronalen Zellmodellen gezeigt .
Entzündungshemmende Anwendungen
Die gleiche Studie wies auch auf die entzündungshemmende Aktivität des Triazol-Pyrimidin-Hybrids hin .
Eigenschaften
IUPAC Name |
ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-11(14)10-6-9(8-4-5-8)12-7(2)13-10/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGKVLVHVVFMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NC(=C1)C2CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






